Salvial-4(14)-en-1-one
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Overview
Description
Salvial-4(14)-en-1-one is a naturally occurring compound found in various species of the Salvia genus. It is a sesquiterpene, which is a class of terpenes consisting of three isoprene units. This compound is known for its distinctive chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Salvial-4(14)-en-1-one typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of essential oils from Salvia species. The essential oils are then subjected to various purification processes, such as distillation and chromatography, to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), acids, and bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, such as ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying sesquiterpene biosynthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in developing therapeutic agents.
Industry: Salvial-4(14)-en-1-one is used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of Salvial-4(14)-en-1-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
1,5-Epoxysalvial-4(14)-ene: Another sesquiterpene with a similar structure but different functional groups.
Germacrene D: A sesquiterpene with a similar carbon skeleton but different double bond positions.
Caryophyllene oxide: A sesquiterpene oxide with similar biological activities.
Uniqueness: Salvial-4(14)-en-1-one is unique due to its specific arrangement of double bonds and functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
73809-82-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,3aR,8aS)-3a-methyl-7-methylidene-1-propan-2-yl-2,3,5,6,8,8a-hexahydro-1H-azulen-4-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-8-15(4)13(12)9-11(3)5-6-14(15)16/h10,12-13H,3,5-9H2,1-2,4H3/t12-,13-,15+/m0/s1 |
InChI Key |
JBOONPKUPONSIB-KCQAQPDRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2([C@H]1CC(=C)CCC2=O)C |
Canonical SMILES |
CC(C)C1CCC2(C1CC(=C)CCC2=O)C |
Origin of Product |
United States |
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